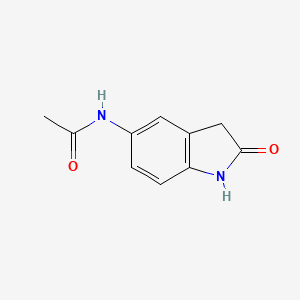

N-(2-oxoindolin-5-yl)acetamide

Übersicht

Beschreibung

“N-(2-oxoindolin-5-yl)acetamide” is a compound that belongs to the class of organic compounds known as carboximidic acids . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

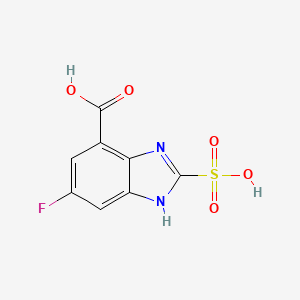

The synthesis of “N-(2-oxoindolin-5-yl)acetamide” involves substituting 5-aminoindolin-2-one (50 mg, 0.34 mmol). The title compound is prepared as a beige solid (46 mg, 71%). The 1H NMR (400 MHz, CDCl3) δ 7.49 (s, 1H), 7.31 (d, J=7.0 Hz, 1H), 6.83 (d, J=8.0 Hz, 1H), 3.52 (s, 2H), 2.10 (s, 3H).Molecular Structure Analysis

The molecular structure of “N-(2-oxoindolin-5-yl)acetamide” is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .Chemical Reactions Analysis

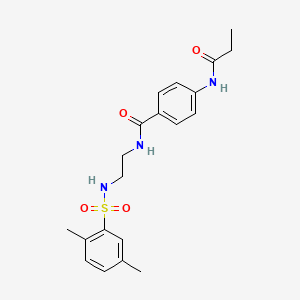

The chemical reactions involving “N-(2-oxoindolin-5-yl)acetamide” are complex and involve multiple steps. For instance, on hydrolysis, a compound can be converted to a corresponding phenoxy acid and finally, this on coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2-(1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished compound .Physical And Chemical Properties Analysis

“N-(2-oxoindolin-5-yl)acetamide” is a beige solid. Its molecular weight is 190.202.Wissenschaftliche Forschungsanwendungen

Antitumor Agents

N-(2-oxoindolin-5-yl)acetamide: derivatives have been synthesized and evaluated for their potential as antitumor agents. These compounds have shown notable cytotoxicity toward several human cancer cell lines, including colon, prostate, and lung cancers . The mechanism involves the activation of procaspase-3, leading to the induction of apoptosis in cancer cells. This makes these compounds promising candidates for the development of new anticancer therapies .

Cell Cycle Regulation

The same derivatives have also been studied for their effects on cell cycle regulation. Some compounds, particularly a potent one identified as compound 4o, have been found to accumulate cells in the S phase of the cell cycle, which is crucial for DNA replication. This accumulation can lead to the substantial induction of late cellular apoptosis, offering a pathway to treat cancers by disrupting the cell cycle .

Apoptosis Induction

Apoptosis, or programmed cell death, is a vital process for the removal of damaged or unwanted cells. The derivatives of N-(2-oxoindolin-5-yl)acetamide have been shown to induce apoptosis in cancer cells, which is a desirable effect for anticancer drugs. The induction of apoptosis helps in eliminating cancer cells and preventing the spread of the disease .

Molecular Targeting

These compounds target specific proteins involved in cellular apoptotic pathways, such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP. By targeting these proteins, the derivatives can effectively induce apoptosis in cancer cells, making them valuable for molecular-targeted therapy .

Caspase Activation

Caspases are a group of enzymes that play a critical role in both extrinsic and intrinsic pathways of apoptosis. The derivatives of N-(2-oxoindolin-5-yl)acetamide have been shown to activate caspase-3, known as the executioner caspase, which is one of the key enzymes regulating apoptosis responses. This activation is crucial for the apoptotic machinery to function and for the effective elimination of cancer cells .

Chemical Diversity and Drug Design

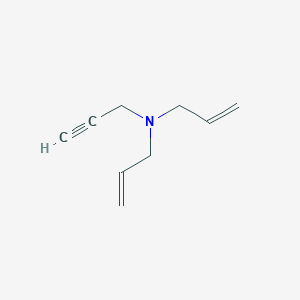

The chemical structure of N-(2-oxoindolin-5-yl)acetamide allows for a wide range of modifications, making it a versatile scaffold for drug design. Medicinal chemists can utilize this compound to create diverse derivatives with varying pharmacological activities, potentially leading to the development of new pharmaceuticals with improved safety and efficacy .

Pharmacological Studies

Phenoxy acetamide derivatives, which include N-(2-oxoindolin-5-yl)acetamide , have been the subject of extensive pharmacological studies. These studies aim to understand the biological effects of these compounds based on their molecular interactions and physicochemical properties. Such research is crucial for the discovery of new therapeutic candidates .

Synthesis and Evaluation

The synthesis of novel derivatives of N-(2-oxoindolin-5-yl)acetamide and their subsequent pharmacological evaluation is an ongoing area of research. These activities are essential for identifying compounds with potential therapeutic applications and for understanding their mechanisms of action at the molecular level .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

N-(2-oxoindolin-5-yl)acetamide, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives have been identified as molecular targets for anticancer therapy . They have been found to inhibit protein kinases such as RET, KIT, cMet, VEGFR1,2, FGFR1, PDFGR, and BRAF .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it has been found to inhibit the activity of various protein kinases . This inhibition can disrupt the normal functioning of these proteins, leading to changes in cellular processes.

Biochemical Pathways

The compound affects various biochemical pathways. It has been found to be involved in both extrinsic and intrinsic pathways of apoptosis . These pathways are regulated by a large group of cysteine proteases enzymes known as caspases . Among these, caspase-3, known as the executioner caspase, is one of the key enzymes regulating apoptosis responses .

Result of Action

The compound has been found to have notable cytotoxicity toward human cancer cell lines . It has been shown to induce late cellular apoptosis . This leads to the death of cancer cells, making the compound a potential anticancer agent.

Eigenschaften

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6(13)11-8-2-3-9-7(4-8)5-10(14)12-9/h2-4H,5H2,1H3,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPFXVWCGZCQPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)NC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxoindolin-5-yl)acetamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-diethylamino-5-(morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B2982593.png)

![2-Ethyl-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982594.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2982596.png)

![1'-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2982597.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2982603.png)

![3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2982605.png)

![N-benzyl-6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2982611.png)

![methyl 3-((3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)methyl)benzoate](/img/structure/B2982612.png)